An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)piperidin-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)piperidin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(5-Methylpyridin-2-yl)piperidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into the structural elucidation, potential applications, and key chemical characteristics of this compound, offering valuable insights for researchers and professionals in the field. While specific experimental data for some physical and spectroscopic properties are not publicly available, this guide synthesizes information from analogous structures and relevant patents to provide a robust profile.
Introduction
1-(5-Methylpyridin-2-yl)piperidin-4-amine, with the CAS number 518285-55-7 for the free base and 793675-05-5 for its dihydrochloride salt, is a molecule that combines the structural features of a substituted pyridine and a piperidine ring system. This unique amalgamation of two key pharmacophores makes it a valuable building block in the synthesis of novel therapeutic agents. The presence of a primary amine on the piperidine ring and the substituted pyridine moiety allows for diverse chemical modifications, enabling the exploration of a broad chemical space for drug development.
The core structure is comprised of a piperidine ring, a ubiquitous feature in many pharmaceuticals, attached via a nitrogen atom to a 5-methylpyridine ring. The primary amine at the 4-position of the piperidine ring serves as a crucial functional group for further derivatization and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of 1-(5-Methylpyridin-2-yl)piperidin-4-amine is characterized by a piperidine ring N-substituted with a 5-methylpyridin-2-yl group, and a primary amino group at the 4-position of the piperidine ring.
Molecular Formula: C₁₁H₁₇N₃
Molecular Weight: 191.27 g/mol
Structure:
Caption: Chemical structure of 1-(5-Methylpyridin-2-yl)piperidin-4-amine.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| Melting Point | Likely a solid at room temperature. The dihydrochloride salt is expected to have a higher melting point. | General property of similar aromatic amines and their salts. |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. | Inferred from the molecular weight and presence of polar functional groups capable of hydrogen bonding. |
| Solubility | The free base is expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt is likely to be soluble in water and lower alcohols. | Based on the polarity of the molecule and general solubility of amine salts. |
| pKa | The piperidine nitrogen and the primary amine will have basic pKa values, likely in the range of 8-10. The pyridine nitrogen will be less basic. | Typical pKa values for secondary aliphatic amines and primary aliphatic amines. |
Synthesis
A key synthetic route to 1-(5-Methylpyridin-2-yl)piperidin-4-amine is through reductive amination. This method is described in patent EP2476677A1 and involves the reaction of 2-amino-5-methylpyridine with a protected 4-piperidone derivative, followed by deprotection.[1]
General Synthetic Workflow
The synthesis can be conceptualized in the following two main stages:
Caption: General workflow for the synthesis of 1-(5-Methylpyridin-2-yl)piperidin-4-amine.
Detailed Experimental Protocol (Adapted from EP2476677A1)
The following protocol is an example of the synthesis of the dihydrobromide salt of the target compound.[1]
Step 1: Reductive Amination
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To a suspension of sodium borohydride in a suitable solvent such as toluene, add 2-amino-5-methylpyridine.
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Heat the reaction mixture (e.g., to around 52°C) and stir for a period of time (e.g., 1 hour).
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Cool the reaction mixture (e.g., to 0-10°C) and add acetic acid.
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To this mixture, add an N-protected 4-piperidone derivative (e.g., an N-alkoxycarbonyl-4-piperidone).
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Allow the reaction to proceed at a controlled temperature.
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Upon completion, the protected intermediate, a 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivative, is formed.
Step 2: Deprotection and Salt Formation
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The protected intermediate is then subjected to deprotection under acidic conditions. For example, heating in a hydrogen bromide-acetic acid solution.
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This step removes the protecting group from the piperidine nitrogen.
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After the reaction, the mixture is cooled, and the product, 5-methyl-2-(piperidin-4-ylamino)pyridine dihydrobromide, precipitates.
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The precipitated solid can be filtered, washed with a suitable solvent like ethanol, and dried under reduced pressure.
Note: The choice of protecting group for the 4-piperidone is crucial for the success of the synthesis and ease of removal. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Spectroscopic Characterization
While specific, verified spectra for 1-(5-Methylpyridin-2-yl)piperidin-4-amine are not widely published, the expected spectroscopic features can be predicted based on its structure. Chemical vendors often possess this data for their products.[2]
¹H NMR Spectroscopy (Predicted)
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Pyridine Ring Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (δ 6.0-8.0 ppm). The proton adjacent to the nitrogen and the methyl group will likely appear as a singlet or a narrow doublet, while the other two protons will show characteristic doublet or doublet of doublets splitting patterns.
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Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons alpha to the nitrogen attached to the pyridine ring will be shifted downfield.
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Methyl Protons: A singlet corresponding to the methyl group on the pyridine ring is expected around δ 2.0-2.5 ppm.
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Amine Protons: The protons of the primary amine (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
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Pyridine Ring Carbons: Six distinct signals are expected in the downfield region (δ 100-160 ppm) corresponding to the carbons of the pyridine ring.
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Piperidine Ring Carbons: Four signals are expected for the piperidine ring carbons in the aliphatic region (δ 25-60 ppm). The carbons adjacent to the nitrogens will be shifted further downfield.
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Methyl Carbon: A signal for the methyl carbon is expected in the upfield region (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.
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C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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N-H Bending: An N-H bending (scissoring) vibration for the primary amine is expected around 1600 cm⁻¹.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191. Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond between the two rings.
Potential Applications and Research Interest
1-(5-Methylpyridin-2-yl)piperidin-4-amine is a key intermediate in the synthesis of various biologically active molecules. Its structural motifs are found in compounds targeting a range of receptors and enzymes. For instance, derivatives of this compound are explored as opioid µ antagonists, which have potential applications in treating side effects of opioid agonists, such as constipation and nausea.[1] The versatility of the primary amine allows for the facile introduction of various side chains and functional groups, making it an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery programs.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-(5-Methylpyridin-2-yl)piperidin-4-amine is not publicly available. Therefore, it should be handled with the care appropriate for a novel chemical substance and with consideration of the hazards associated with its constituent functional groups (aromatic amines and aliphatic amines).
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood.
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Avoid Contact: Avoid contact with skin, eyes, and clothing.
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Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.
Potential Hazards (Inferred from Structurally Related Compounds):
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Skin and Eye Irritation: Amines can be irritating to the skin and eyes.
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Toxicity: Aromatic amines can have varying degrees of toxicity.
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Sensitization: May cause skin sensitization upon repeated exposure.
In case of exposure, follow standard first-aid procedures and seek medical attention. For disposal, follow local regulations for chemical waste.
Conclusion
1-(5-Methylpyridin-2-yl)piperidin-4-amine is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis via reductive amination is a well-established and scalable method. While a complete, experimentally verified dataset of its physicochemical and spectroscopic properties is not fully available in the public domain, this guide provides a comprehensive overview based on existing literature and predictive methodologies. As research into novel therapeutics continues, the importance of such well-defined molecular scaffolds is likely to grow, making a thorough understanding of their chemistry essential for the scientific community.
References
- Kyorin Pharmaceutical Co., Ltd. (2012). Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives. EP2476677A1. Google Patents.
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Chemcd. (n.d.). (5-methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride. Retrieved January 3, 2026, from [Link]
